1-(4-Nitrophenethyl)-3-propylurea
Overview
Description
1-(4-Nitrophenethyl)-3-propylurea is an organic compound characterized by the presence of a nitrophenethyl group attached to a propylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenethyl)-3-propylurea typically involves the reaction of 4-nitrophenethylamine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Nitrophenethylamine} + \text{Propyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection and purification steps, such as recrystallization, are crucial for obtaining high-quality products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenethyl)-3-propylurea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 1-(4-Aminophenethyl)-3-propylurea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amines and carboxylic acids.
Scientific Research Applications
1-(4-Nitrophenethyl)-3-propylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenethyl)-3-propylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
- 1-(4-Nitrophenethyl)-3-methylurea
- 1-(4-Nitrophenethyl)-3-ethylurea
- 1-(4-Nitrophenethyl)-3-butylurea
Comparison: 1-(4-Nitrophenethyl)-3-propylurea is unique due to its specific propyl substitution, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different biological activities and industrial applications.
Properties
IUPAC Name |
1-[2-(4-nitrophenyl)ethyl]-3-propylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-8-13-12(16)14-9-7-10-3-5-11(6-4-10)15(17)18/h3-6H,2,7-9H2,1H3,(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLMLRQJNKLJDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470740 | |
Record name | N-[2-(4-Nitrophenyl)ethyl]-N'-propylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149340-93-2 | |
Record name | N-[2-(4-Nitrophenyl)ethyl]-N'-propylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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